molecular formula C19H22N2O3 B3882912 N-(4-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide

N-(4-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide

Cat. No.: B3882912
M. Wt: 326.4 g/mol
InChI Key: ZPFCQXDKBQQQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide, also known as GMX1778, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. It is a member of the NAD+ biosynthesis inhibitor family, which targets the NAD+ salvage pathway.

Mechanism of Action

N-(4-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ salvage pathway. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+. Inhibition of NAMPT by this compound leads to the depletion of NAD+ levels, which results in the inhibition of DNA repair and energy production in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, which makes it an attractive candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and yields are relatively low, which can make it expensive to produce.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide. One potential direction is the development of more potent and selective NAMPT inhibitors. Another direction is the investigation of the combination of this compound with other cancer therapies, such as immunotherapy. Additionally, the role of NAD+ metabolism in other diseases, such as neurodegenerative diseases, is an area of active research. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer therapies.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. This compound achieves this by inhibiting the NAD+ salvage pathway, which is essential for cancer cell survival. Inhibition of this pathway leads to the depletion of NAD+, which is required for DNA repair and energy production in cancer cells.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-18-8-6-17(7-9-18)20-19(22)16-4-2-15(3-5-16)14-21-10-12-24-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFCQXDKBQQQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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